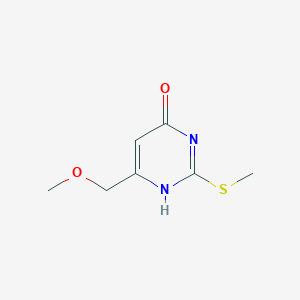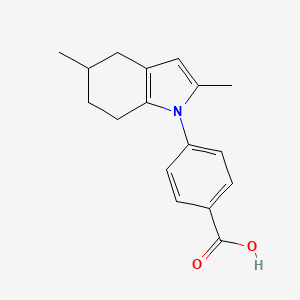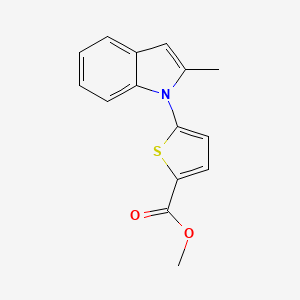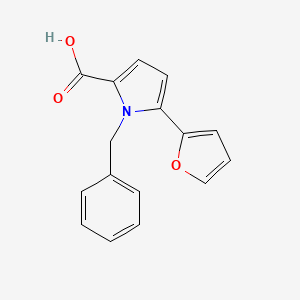![molecular formula C9H11N3O B7876107 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7876107.png)
4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a pyrrole ring fused to a pyridazine ring. It has a molecular formula of C9H11N3O and a molecular weight of 177.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid with 4-formyl-1,2,5-trimethylpyrrole ethyl ester under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such compounds in an industrial setting would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the nature of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one include:
- 2,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolo[2,3-d]pyridazine derivatives
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting chemical properties. This unique structure can lead to distinct biological activities and reactivity profiles, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
4,5,7-trimethyl-2,6-dihydropyrrolo[3,4-d]pyridazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-4-7-6(3)11-12-9(13)8(7)5(2)10-4/h10H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZPOLVFNWTWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=C(N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylsulfanyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B7876031.png)
![5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876041.png)
![9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B7876048.png)
![3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7876066.png)
![methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B7876068.png)
![methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876080.png)
![methyl 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876081.png)
![methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876087.png)



![Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate](/img/structure/B7876121.png)
![6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiophene-3-carboxylic acid](/img/structure/B7876127.png)
